molecular formula C8H8N2O2 B13982093 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Cat. No.: B13982093
M. Wt: 164.16 g/mol
InChI Key: VTEDDBGGYIUDEG-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-C]pyridine core with a methoxy group at the 6-position. The compound’s structure allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by cyclization to form the pyrrolo[3,4-C]pyridine core. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyrrolo[3,4-C]pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer and anti-inflammatory drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signaling pathways, depending on the nature of the receptor and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different substitution patterns.

    2,3-Dihydro-1H-pyrrolo[3,4-b]pyridine: A related compound with a different ring fusion pattern.

    6-Methoxy-1H-pyrrolo[3,4-b]pyridine: Similar in structure but with a different position for the methoxy group.

Uniqueness

6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is unique due to its specific substitution pattern and the presence of the methoxy group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-methoxy-2,3-dihydropyrrolo[3,4-c]pyridin-1-one

InChI

InChI=1S/C8H8N2O2/c1-12-7-2-6-5(3-9-7)4-10-8(6)11/h2-3H,4H2,1H3,(H,10,11)

InChI Key

VTEDDBGGYIUDEG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CNC(=O)C2=C1

Origin of Product

United States

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